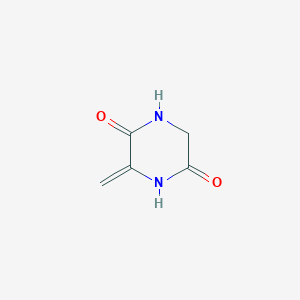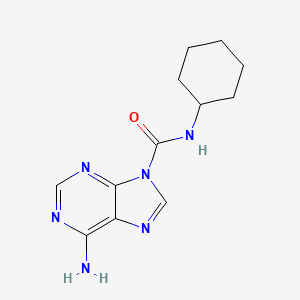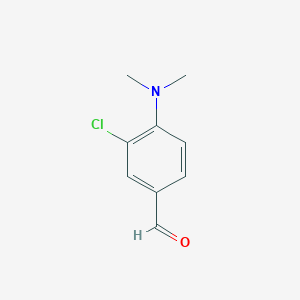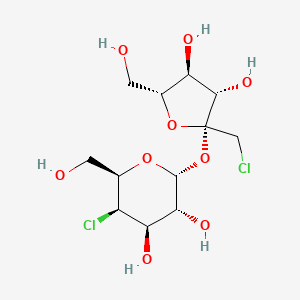
Methyl cyclopentylmandelate, (-)-
Vue d'ensemble
Description
Methyl cyclopentylmandelate, (-)- is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl cyclopentylmandelate, (-)- is 234.125594432 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl cyclopentylmandelate, (-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl cyclopentylmandelate, (-)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biodegradation Enhancer
Methyl cyclopentylmandelate, particularly in its cyclodextrin form, has been studied for its role in enhancing the biodegradation of environmental contaminants. Molnár et al. (2005) explored the use of randomly methylated β-cyclodextrin in soil bioremediation, particularly for transformer oil-contaminated soils. Their research demonstrated that cyclodextrins can significantly increase the bioavailability of pollutants and enhance the activity of indigenous microorganisms, thereby boosting the bioremediation process (Molnár et al., 2005).
Green Solvent in Chemical Synthesis
Cyclopentyl methyl ether (CPME), a related compound, has been identified as a green solvent alternative in chemical synthesis. It's particularly noted for its low toxicity and stability under various conditions, making it a sustainable choice for modern chemical transformations. Watanabe (2013) and de Gonzalo et al. (2019) highlighted its wide utility in biotechnology and biorefineries, underscoring its role in promoting sustainable chemistry principles (Watanabe, 2013); (de Gonzalo et al., 2019).
Absorption Enhancement in Drug Delivery
Methylated cyclodextrins, such as those derived from methyl cyclopentylmandelate, are used to enhance the absorption of drugs, particularly peptide and protein drugs in nasal delivery systems. Marttin et al. (1998) discussed how methylated beta-cyclodextrins, active at low concentrations, can significantly increase the intranasal bioavailability of these drugs, making them effective and safe nasal absorption enhancers (Marttin et al., 1998).
Role in Neuroplasticity and Cognitive Enhancement
D-Cycloserine, which acts on N-methyl-D-aspartate (NMDA) receptors, has been explored for its potential to enhance cognitive functions and neuroplasticity. Studies like those by Nitsche et al. (2004) demonstrate the role of D-cycloserine (a derivative of the methyl cyclopentylmandelate family) in consolidating neuronal excitability enhancements, suggesting its utility in improving cognitive functions and neuroplasticity (Nitsche et al., 2004).
Enhancing Bioavailability in Drug Formulations
Methylated cyclodextrins derived from methyl cyclopentylmandelate have been used to increase the bioavailability of poorly water-soluble drugs. Studies like Fenyvesi et al. (2014) investigated the penetration properties of such cyclodextrins in drug formulations, revealing their ability to enhance drug absorption and overcome barriers in drug delivery systems (Fenyvesi et al., 2014).
Propriétés
IUPAC Name |
methyl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-17-13(15)14(16,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8,12,16H,5-6,9-10H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMUSNHTKNGVQD-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@](C1CCCC1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214734 | |
| Record name | Methyl cyclopentylmandelate, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64471-47-2 | |
| Record name | Methyl cyclopentylmandelate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064471472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl cyclopentylmandelate, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL CYCLOPENTYLMANDELATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A4K58ZTT0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
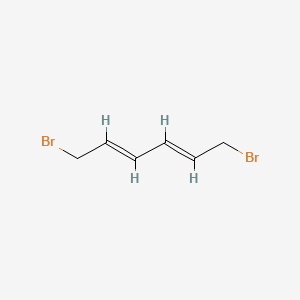
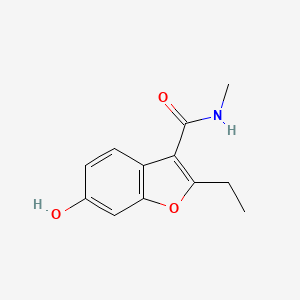
![2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B3329836.png)
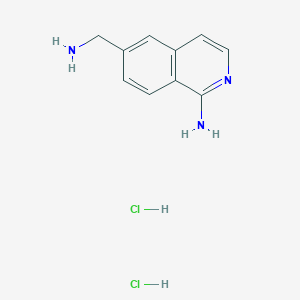

![2-[3-(tert-butoxycarbonylaminomethyl)phenyl]-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid](/img/structure/B3329859.png)
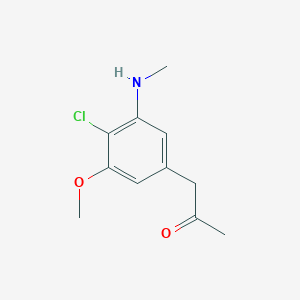
![2-Trimethylsilyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B3329868.png)
![5-Bromo-7H-benzo[c]fluoren-7-one](/img/structure/B3329879.png)
